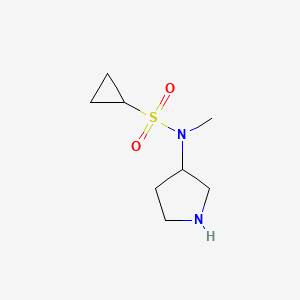![molecular formula C19H17FN2O3 B6498294 N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide CAS No. 952978-34-6](/img/structure/B6498294.png)
N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide, also known as 4-EFPA, is a compound that has been studied extensively for its potential therapeutic applications. It is a synthetic derivative of the naturally occurring compound phenacetin, and has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. 4-EFPA has also been used in a variety of laboratory experiments to study its biochemical and physiological effects.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide (also known as F5001-0602 or VU0627552-1), focusing on six unique applications:
Pharmacological Research
N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide: has been studied for its potential pharmacological properties. Research indicates that it may act as a modulator of certain neurotransmitter systems, making it a candidate for the development of new therapeutic agents for neurological disorders such as depression, anxiety, and schizophrenia .
Cancer Research
This compound has shown promise in cancer research due to its potential anti-proliferative effects. Studies have explored its ability to inhibit the growth of various cancer cell lines, suggesting that it could be developed into a novel anti-cancer agent . Its mechanism of action may involve the disruption of specific signaling pathways critical for cancer cell survival and proliferation.
Inflammatory Disease Research
Research has also focused on the anti-inflammatory properties of N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide . It has been investigated for its ability to reduce inflammation in various models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease . The compound’s efficacy in modulating inflammatory responses could lead to new treatments for these conditions.
Neuroprotective Studies
The compound has been evaluated for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease . Research suggests that it may help protect neurons from damage caused by oxidative stress and other neurotoxic factors, potentially slowing the progression of these diseases.
Antimicrobial Research
N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide: has been studied for its antimicrobial properties. It has shown activity against a range of bacterial and fungal pathogens, indicating its potential as a new antimicrobial agent . This could be particularly valuable in the development of treatments for antibiotic-resistant infections.
Pain Management Research
The compound has been investigated for its analgesic properties. Studies have explored its potential to alleviate pain through various mechanisms, including the modulation of pain signaling pathways . This research could lead to the development of new pain management therapies, especially for chronic pain conditions.
Cardiovascular Research
Research has also looked into the cardiovascular effects of N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide . It has been studied for its potential to modulate blood pressure and heart rate, suggesting possible applications in the treatment of hypertension and other cardiovascular disorders .
Metabolic Disease Research
Finally, the compound has been explored for its effects on metabolic diseases such as diabetes and obesity . Research indicates that it may influence metabolic pathways and improve insulin sensitivity, making it a candidate for the development of new treatments for these conditions.
Source 1 Source 2 Source 3 Source 4 Source 5 Source 6 Source 7 Source 8
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-2-24-17-9-7-15(8-10-17)21-19(23)12-16-11-18(25-22-16)13-3-5-14(20)6-4-13/h3-11H,2,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQHIBZNKZSTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6498231.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498253.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B6498254.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B6498262.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6498267.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B6498270.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B6498274.png)
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B6498280.png)
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6498286.png)
![N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498305.png)

![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B6498312.png)